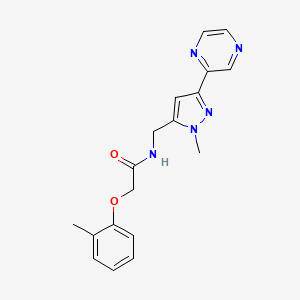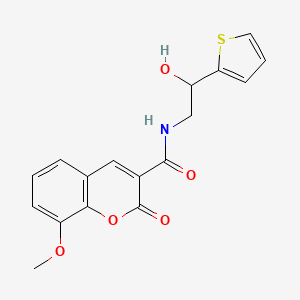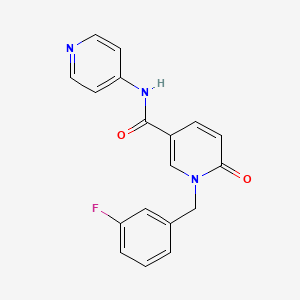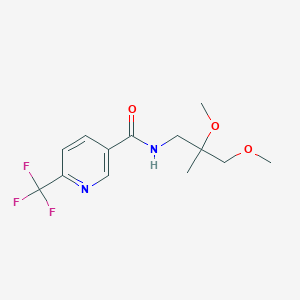![molecular formula C20H17NO5S B2859523 3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid CAS No. 882747-60-6](/img/structure/B2859523.png)
3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of boronic acid derivative . It is offered by Benchchem for scientific research. Its CAS number is 882747-60-6.
Synthesis Analysis
Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . The synthetic processes used to obtain these active compounds are also referred . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .
Chemical Reactions Analysis
Boronic acids, such as this compound, have been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Protodeboronation of alkyl boronic esters has been reported .
Aplicaciones Científicas De Investigación
Materials Science and Polymer Chemistry
Research has explored the use of phenolic compounds as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. Phloretic acid (PA), a phenolic compound, has been investigated for this purpose, indicating a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic molecules or macromolecules, showing potential for a wide range of applications (Acerina Trejo-Machin et al., 2017). Additionally, thiophene derivatives have been synthesized for use in electrochemical DNA sensors, demonstrating the utility of protecting the carboxyl group of thiophene acetic acid for creating stable electro-active polymer films (S. Kang et al., 2004).
Biochemistry and Health
A nitroderivative of acetylsalicylic acid, showcasing a new class of NO-releasing non-steroidal anti-inflammatory drugs, undergoes rapid metabolism in rat liver to form various metabolic products, including salicylic acid and [3-(nitrooxymethyl)phenol]. This study highlights the importance of understanding the metabolic pathways of novel therapeutic compounds (M. Carini et al., 2002). Chlorogenic Acid (CGA), another phenolic acid, has been extensively studied for its antioxidant, anti-inflammatory, and antimicrobial properties, emphasizing the potential for phenolic compounds in health and disease management (M. Naveed et al., 2018).
Environmental and Agricultural Applications
The degradation and phytotoxicity of benzoxazinones, derived from phenolic acids, have been studied for their potential agronomic utility. These compounds exhibit antimicrobial, antifeedant, and insecticidal properties, highlighting the role of phenolic compounds in sustainable agriculture (F. A. Macias et al., 2006).
Microbial Tolerance and Biotechnology
The tolerance of microbes to weak acid stress, including carboxylic acids, is crucial for the development of biorefineries and the production of biofuels. Understanding the molecular mechanisms underlying microbial adaptation to acid stress can inform the engineering of more robust microbial strains for biotechnological applications (N. Mira & Miguel C. Teixeira, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-18(13-25-12-14-4-2-1-3-5-14)21-15-6-8-16(9-7-15)26-17-10-11-27-19(17)20(23)24/h1-11H,12-13H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMFKLOLHJZXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[2-(Benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-(4-fluorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2859440.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone](/img/structure/B2859443.png)
![1-(3-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2859444.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2859447.png)


![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2859451.png)


![N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2859457.png)

![4-bromo-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2859463.png)